1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorophenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)pyrrolidine: This compound has a similar chlorophenyl structure but differs in the presence of a pyrrolidine ring instead of a pyrazole ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide, this compound shares the dichlorophenyl groups but has a different core structure.
Triclocarban: An antibacterial agent with a similar chlorophenyl structure, used in personal care products.
The uniqueness of this compound lies in its specific arrangement of chlorophenyl groups and its versatile reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H11Cl5N2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H11Cl5N2/c22-14-3-5-15(6-4-14)28-21(13-2-8-17(24)19(26)10-13)11-20(27-28)12-1-7-16(23)18(25)9-12/h1-11H |
InChI Key |
UJJWXEBGJUKLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.